4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide
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Overview
Description
4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide is a complex organic compound featuring a unique imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-f]purine core, which is then functionalized to introduce the benzamide group.
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Formation of the Imidazo[2,1-f]purine Core
Starting Materials: The synthesis often starts with purine derivatives and imidazole.
Reaction Conditions: The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts may be used to facilitate the cyclization process.
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Functionalization
Introduction of Methyl Groups: Methylation can be achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Formation of Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Conditions: These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can yield alcohols or amines, depending on the functional groups present.
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Substitution
Reagents: Nucleophiles such as amines or thiols can be used.
Conditions: Substitution reactions often require the presence of a base and are conducted in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, 4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological pathways, making it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and as a precursor for the synthesis of polymers with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzoic acid
- 4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzylamine
- 4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzyl alcohol
Uniqueness
Compared to these similar compounds, 4-(1,3,6,7-tetramethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)benzamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzamide group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to biological targets.
Properties
IUPAC Name |
4-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-9-10(2)24-13-15(21(3)18(27)22(4)16(13)26)20-17(24)23(9)12-7-5-11(6-8-12)14(19)25/h5-8H,1-4H3,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEFNGVMQKPRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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